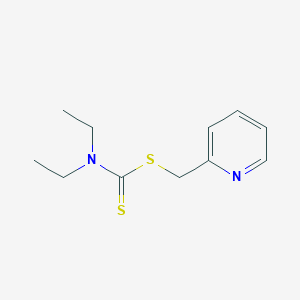
o-Toluamide, 4-(allyloxy)-5-propyl-N,N,3-triethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Toluamide, 4-(allyloxy)-5-propyl-N,N,3-triethyl- is a complex organic compound with a unique structure that includes an amide group, an allyloxy group, and multiple alkyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluamide, 4-(allyloxy)-5-propyl-N,N,3-triethyl- can be achieved through several synthetic routes. One common method involves the reaction of o-toluamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
o-Toluamide, 4-(allyloxy)-5-propyl-N,N,3-triethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, where nucleophiles like thiols or amines replace the allyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Thiol or amine derivatives.
Applications De Recherche Scientifique
o-Toluamide, 4-(allyloxy)-5-propyl-N,N,3-triethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of o-Toluamide, 4-(allyloxy)-5-propyl-N,N,3-triethyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
o-Toluamide: A simpler analog without the allyloxy and propyl groups.
N,N-Diethyl-m-toluamide (DEET): A well-known insect repellent with a similar amide structure.
Uniqueness
o-Toluamide, 4-(allyloxy)-5-propyl-N,N,3-triethyl- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of o-Toluamide, 4-(allyloxy)-5-propyl-N,N,3-triethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
94755-15-4 |
|---|---|
Formule moléculaire |
C20H31NO2 |
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
N,N,3-triethyl-2-methyl-4-prop-2-enoxy-5-propylbenzamide |
InChI |
InChI=1S/C20H31NO2/c1-7-12-16-14-18(20(22)21(10-4)11-5)15(6)17(9-3)19(16)23-13-8-2/h8,14H,2,7,9-13H2,1,3-6H3 |
Clé InChI |
TWXSMDJXTCKSTP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C(=C1OCC=C)CC)C)C(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



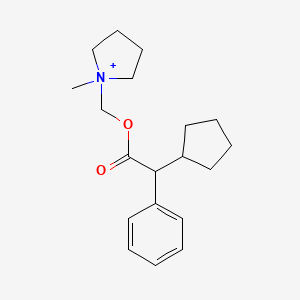
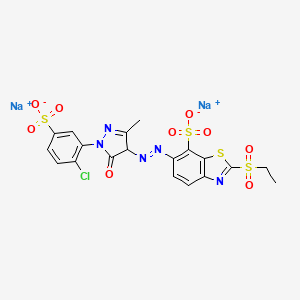

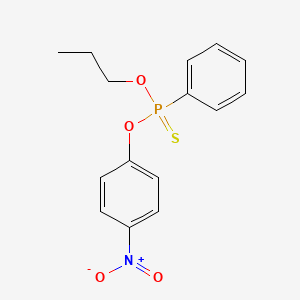
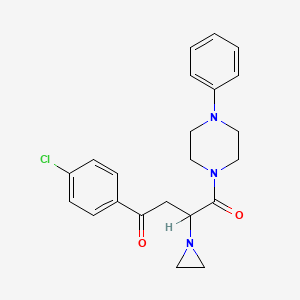

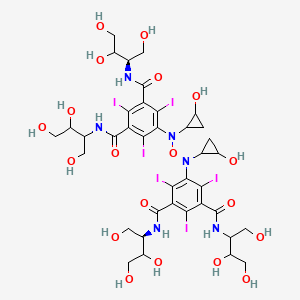
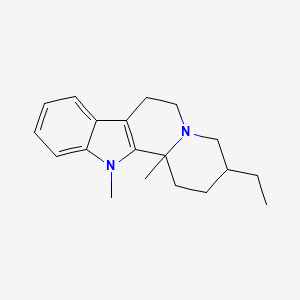
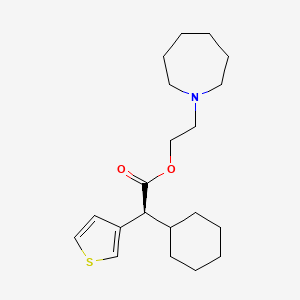

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-](/img/structure/B12735167.png)

